[5-(4-Ethylphenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
CAS No.: 892415-73-5
Cat. No.: VC4277453
Molecular Formula: C27H24FN3O2S
Molecular Weight: 473.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892415-73-5 |
|---|---|
| Molecular Formula | C27H24FN3O2S |
| Molecular Weight | 473.57 |
| IUPAC Name | [5-(4-ethylphenyl)-7-[(3-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
| Standard InChI | InChI=1S/C27H24FN3O2S/c1-3-17-7-9-19(10-8-17)25-30-26-23(12-22-20(14-32)13-29-16(2)24(22)33-26)27(31-25)34-15-18-5-4-6-21(28)11-18/h4-11,13,32H,3,12,14-15H2,1-2H3 |
| Standard InChI Key | HTGZPHFBJKHSTH-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC(=CC=C5)F |
Introduction
The compound [5-(4-Ethylphenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with a CAS number of 892415-73-5. It belongs to the triazatricyclo family, characterized by its intricate tricyclic structure incorporating nitrogen atoms within the ring system. This compound features several functional groups, including a sulfanyl group and a hydroxymethyl group, which may contribute to its biological activity.
Synthesis and Preparation
The synthesis of this compound typically involves advanced organic chemistry techniques, often requiring multi-step reactions that incorporate various functional groups and structural motifs. Precise control over reaction conditions is crucial to achieve the desired molecular architecture.
Biological Activity and Potential Applications
Compounds with similar structural characteristics have shown potential in various biological applications, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of the triazine and methoxy groups in related compounds suggests potential activity against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies on related compounds suggest good oral bioavailability due to their lipophilic nature. These compounds may undergo hepatic metabolism via cytochrome P450 enzymes, affecting their efficacy and safety profile. Renal excretion is likely a primary route for elimination from the body.
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